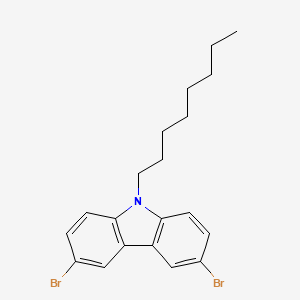

3,6-Dibromo-9-octyl-9H-carbazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,6-dibromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYGWCVLNPQWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462862 | |

| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79554-93-1 | |

| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-n-octylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Intermediate Role of 3,6 Dibromo 9 Octyl 9h Carbazole

Established Synthetic Routes to 3,6-Dibromo-9-octyl-9H-carbazole

The primary and most established method for synthesizing this compound is through the N-alkylation of its precursor, 3,6-Dibromo-9H-carbazole. nih.govnih.govnih.gov This reaction specifically involves the introduction of an octyl group onto the nitrogen atom of the carbazole (B46965) ring. The addition of this alkyl chain is crucial for enhancing the solubility of the carbazole core in common organic solvents, a property that is essential for its subsequent use in solution-processed applications. epstem.netnih.gov

The reaction involves treating 3,6-Dibromo-9H-carbazole with 1-bromooctane (B94149) in the presence of a base. The base deprotonates the nitrogen of the carbazole, creating a nucleophilic carbazolide anion. This anion then attacks the electrophilic carbon of 1-bromooctane in a nucleophilic substitution reaction, displacing the bromide ion and forming the N-C bond, which yields the final product, this compound. The disappearance of the N-H stretching signal in spectroscopic analysis confirms the successful alkylation. epstem.net

To achieve optimal yield and purity of this compound, careful control of reaction conditions is necessary. The choice of base and solvent system plays a significant role. Strong bases like sodium hydride (NaH) are frequently used in anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.netbeilstein-journals.org Other bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) have also been successfully employed. scispace.comorgsyn.org The use of a phase transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), can sometimes facilitate the reaction when using inorganic bases like KOH or NaOH. researchgate.net Reactions are typically conducted at room temperature or with gentle heating to ensure completion. chemicalbook.comresearchgate.net

After the reaction is complete, purification is critical to remove unreacted starting materials, the base, and any byproducts. A typical workup involves quenching the reaction, followed by extraction of the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water and brine. chemicalbook.comorgsyn.org The crude product obtained after solvent evaporation is often purified by column chromatography or recrystallization from solvents like ethanol (B145695) or hexanes to yield a pure solid. orgsyn.orgnih.gov

Table 1: Optimized Reaction Conditions for N-Alkylation of 3,6-Dibromo-9H-carbazole

| Base | Solvent | Catalyst | Temperature | Purification Method |

|---|---|---|---|---|

| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | None | Room Temperature to mild heating | Extraction and Column Chromatography |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | None | 60°C | Not specified |

| Sodium Hydroxide (NaOH) | Acetone | Diethyl Sulfate | Room Temperature | Recrystallization from ethanol |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | Not specified | Not specified |

This compound as a Key Building Block in Advanced Organic Synthesis

The bromine atoms at the 3 and 6 positions of this compound are highly reactive sites, making the compound an excellent precursor for carbon-carbon bond formation reactions. ossila.com The most prominently used reaction is the Suzuki-Miyaura cross-coupling reaction. epstem.netnih.govlibretexts.org In this palladium-catalyzed reaction, the bromine atoms are substituted with various aryl or vinyl groups from organoboron reagents, such as boronic acids or boronic esters. epstem.netossila.com This versatility allows for the synthesis of a wide array of complex molecules with extended π-conjugated systems. epstem.net

Other palladium-catalyzed cross-coupling reactions, like Stille coupling and Kumada polymerization, also utilize this compound as a starting material. scispace.comossila.com These reactions are fundamental in constructing the backbones of functional organic materials. The ability to precisely introduce new functional groups at the 3 and 6 positions enables the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Due to its favorable solubility and reactive handles, this compound is a pivotal intermediate in the synthesis of a variety of conjugated polymers and small molecules for applications in organic electronics. scispace.comnih.govossila.comacs.org The carbazole unit itself is a good hole-transporting moiety and possesses a wide bandgap, making it a desirable component in materials for organic light-emitting diodes (OLEDs) and organic solar cells. ossila.commdpi.com

By reacting this compound with different bifunctional comonomers through polymerization reactions like Suzuki or Stille coupling, a diverse range of copolymers can be synthesized. scispace.commdpi.com For instance, copolymerization with fluorene (B118485) derivatives leads to polymers like PF8Cz, which has been used as a hole-transport layer material in OLEDs. ossila.com The properties of these polymers, such as their absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge carrier mobility, can be systematically tuned by the choice of the comonomer coupled with the carbazole unit. acs.orgmdpi.com This makes this compound a versatile building block for creating custom-designed materials for advanced electronic devices.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1′-Bis(diphenylphosphino)ferrocene |

| 1-Bromooctane |

| 1-Iodobutane (B1219991) |

| 18-crown-6 |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole |

| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole |

| 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |

| 3,6-Dibromo-9-butyl-9H-carbazole |

| 3,6-Dibromo-9-ethylcarbazole |

| 3,6-Dibromo-9H-carbazole |

| This compound |

| Acetone |

| Aryl boronic acids |

| Benzene |

| Boron |

| Bromocyclohexane |

| Carbazole |

| Chloroform |

| Copper |

| Diethyl sulfate |

| Dichloromethane |

| Dimethyl sulfoxide |

| Ethanol |

| Ethyl acetate |

| Fluorene |

| Hexanes |

| N,N-dimethylformamide |

| N-bromosuccinimide |

| Palladium |

| PF8Cz (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]) |

| Phenylboronic acid |

| Potassium carbonate |

| Potassium hydroxide |

| Potassium trimethylsilanolate |

| Sodium bicarbonate |

| Sodium hydride |

| Sodium hydroxide |

| Sodium sulfate |

| Tetrabutylammonium bromide |

| Tetrahydrofuran |

| Tin |

| Toluene |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Water |

| Zinc |

| Zinc acetate |

| Zinc cyanide |

Advanced Derivatization Strategies Utilizing 3,6 Dibromo 9 Octyl 9h Carbazole

Cross-Coupling Reactions at the 3,6-Positions for π-Conjugation Extension

The bromine atoms at the 3 and 6 positions of the carbazole (B46965) core are amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the molecule, which is a key strategy for tuning its optoelectronic properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds. In the context of 3,6-Dibromo-9-octyl-9H-carbazole, this reaction is utilized to introduce a diverse range of aryl and heteroaryl moieties at the 3 and 6 positions. This derivatization effectively extends the π-conjugation of the carbazole core, leading to materials with tailored electronic and photophysical properties.

The general reaction involves the coupling of the dibrominated carbazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of the aryl or heteroaryl boronic acid allows for precise control over the resulting molecular architecture and its corresponding properties. For instance, the introduction of electron-rich or electron-deficient aromatic rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

A variety of aryl and heteroaryl groups have been successfully coupled to the 3,6-positions of the 9-octyl-9H-carbazole core. These include simple phenyl groups, as well as more complex polycyclic aromatic hydrocarbons and heterocyclic systems. The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex organic materials.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3,6-Dibromo-9-alkyl-9H-carbazole

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Application |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3,6-Diphenyl-9-octyl-9H-carbazole | OLEDs |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 3,6-Bis(4-formylphenyl)-9-hexyl-9H-carbazole | Blue Emitter in OLEDs researchgate.net |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 3,6-Bis(4-nitrophenyl)-9-hexyl-9H-carbazole | Orange Emitter in OLEDs researchgate.net |

| Naphthalene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 3,6-Di(naphthalen-2-yl)-9-octyl-9H-carbazole | Hole Transport Material |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 3,6-Di(thiophen-2-yl)-9-octyl-9H-carbazole | Organic Solar Cells |

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to derivatize this compound. The Kumada coupling, for example, utilizes a Grignard reagent as the organometallic coupling partner and is typically catalyzed by a nickel or palladium complex. This reaction offers an alternative route to C-C bond formation and has been used to synthesize poly(3,6-carbazole)s.

In Kumada polymerization, this compound can be reacted with a di-Grignard reagent, or it can be converted to its di-Grignard derivative and polymerized with a dihalide. The resulting polymers feature a fully conjugated backbone of carbazole units, leading to materials with interesting electronic and photophysical properties. The choice of catalyst and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer, which in turn affects its material properties. Alkyl, vinyl, and aryl-substituted carbazoles at the 3- and 6-positions can be prepared in high yields from the corresponding 3,6-dibromocarbazole via nickel-catalyzed Kumada coupling with Grignard reagents researchgate.net.

Design and Synthesis of Donor-π-Acceptor (D-π-A) Architectures

The carbazole moiety is an excellent electron donor. This property makes this compound an ideal starting material for the synthesis of donor-π-acceptor (D-π-A) type molecules. In a D-π-A architecture, an electron-donating unit (the carbazole core) is connected to an electron-accepting unit through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many optoelectronic devices.

The synthesis of D-π-A molecules based on this compound typically involves a two-step process. First, one of the bromine atoms is selectively replaced with a π-conjugated spacer, often through a Sonogashira or Heck coupling reaction. The remaining bromine atom is then coupled with an electron-accepting moiety, again using a suitable cross-coupling reaction. Alternatively, the dibrominated carbazole can be reacted with a molecule that already contains both the π-bridge and the acceptor unit.

A wide variety of electron-accepting groups have been incorporated into D-π-A structures with a carbazole donor. These include, but are not limited to, benzothiadiazole, diketopyrrolopyrrole, and cyano-substituted aromatic rings. The choice of the acceptor and the π-bridge allows for the fine-tuning of the ICT character and, consequently, the absorption and emission properties of the molecule.

Table 2: Electronic Properties of Carbazole-Based D-π-A Copolymers

| Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

| 9-(2-ethylhexyl)carbazole | 5,6-Difluorobenzo[c] researchgate.netrsc.orgnih.govthiadiazole | -5.6 | -3.5 | 2.1 | Photonics nih.gov |

| 9,9-dioctylfluorene | 5,6-Difluorobenzo[c] researchgate.netrsc.orgnih.govthiadiazole | -5.8 | -3.6 | 2.2 | Photonics |

| Dibenzothiophene-5,5-dioxide | 5,6-Difluorobenzo[c] researchgate.netrsc.orgnih.govthiadiazole | -6.1 | -3.7 | 2.4 | Photonics nih.gov |

Tailoring Molecular Architectures for Specific Optoelectronic Functions

The ability to precisely control the molecular architecture of derivatives of this compound allows for the tailoring of their properties for specific optoelectronic applications. By carefully selecting the substituents at the 3 and 6 positions, as well as the nature of the π-conjugated system, researchers can optimize these materials for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices.

In the context of OLEDs, for example, the introduction of different aryl groups at the 3 and 6 positions can significantly impact the emission color of the resulting material. Attaching electron-withdrawing groups, such as formyl or nitro groups, to the phenyl substituents can lead to a red-shift in the emission spectrum. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole exhibits blue emission, while 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole emits in the orange region of the visible spectrum researchgate.net. This tunability is crucial for the development of full-color displays.

For applications in organic solar cells, the HOMO and LUMO energy levels of the carbazole-based material must be carefully aligned with those of the acceptor material to ensure efficient charge separation and transport. The D-π-A architectural strategy is particularly effective in this regard, as it allows for the independent tuning of the HOMO (primarily determined by the carbazole donor) and LUMO (primarily determined by the acceptor) energy levels. Furthermore, carbazole derivatives have been successfully employed as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies rsc.org.

Table 3: Optoelectronic Properties of 3,6-Disubstituted Carbazole Derivatives for OLEDs

| 3,6-Substituent | Emission Max (nm) | Quantum Yield (%) | Color |

| 4-Formylphenyl | 450 | 95 | Blue researchgate.net |

| 4-Nitrophenyl | 585 | - | Orange researchgate.net |

| Phenyl | ~410 | - | Blue |

Applications of Materials Derived from 3,6 Dibromo 9 Octyl 9h Carbazole in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-dibromo-9-alkyl-carbazole are extensively used in the fabrication of OLEDs. chemimpex.comepstem.net The carbazole (B46965) unit is a versatile component that can be modified at its 2, 3, 6, 7, and 9 positions to create materials that function as hosts for emitters, the emitting layer itself, or as charge-transporting layers. nih.govnih.gov The inherent chemical and electronic characteristics of carbazole-based compounds, such as high triplet energies and good charge carrier mobility, make them suitable for developing high-performance and stable OLEDs. researchgate.net

Carbazole-based materials are widely employed as hosts in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.govmdpi.com An effective host material must have a triplet energy level higher than that of the guest emitter to ensure efficient energy transfer and prevent quenching. rsc.org Many carbazole derivatives meet this requirement. researchgate.net

Donor-acceptor (D-A) or A-D-A structures incorporating carbazole are particularly suitable as host materials for both phosphorescent triplet emitters and TADF emitters. nih.gov For instance, a series of carbazole-based host materials, including 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz) and 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9), have demonstrated high triplet energies of approximately 2.99 eV. rsc.org This high triplet energy allows for the efficient confinement of triplet excitons from blue phosphorescent emitters like mer-tris(N-dibenzofuranyl-N′-methylimidazole)iridium(III) [Ir(dbfmi)], which has a triplet energy of 2.89 eV. rsc.org

In the realm of TADF emitters, which harvest non-emissive triplet excitons through reverse intersystem crossing (RISC), the design of the host material is critical. researchgate.net Carbazole derivatives are frequently used as the donor component in TADF emitters themselves, but they also serve as excellent hosts. researchgate.netrsc.org Oxygen-bridged boron derivatives featuring carbazolyl units have been developed as n-type (electron transport type) hosts that also exhibit TADF characteristics, enhancing the performance of phosphorescent OLEDs. rsc.org Pyridinyl-carbazole based compounds have also been synthesized and tested as host materials for both green and blue phosphorescent emitters, showing promising results in non-optimized devices. nih.gov A blue PhOLED using one such host achieved an external quantum efficiency (EQE) of 10.3%, while a green PhOLED reached a power efficiency of 34.1 lm/W and an EQE of 9.4% at a brightness of 1000 cd/m². nih.gov

The performance of OLEDs is highly dependent on the specific host-guest combination and device architecture. As shown in the table below, different carbazole-based hosts yield varying efficiencies even with the same emitter, highlighting the importance of molecular design in minimizing aggregation and ensuring good charge balance. rsc.org

| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Driving Voltage (V) at 100 cd/m² |

| SiCz | Ir(dbfmi) | 21% | 21.7 | 3.40 |

| PO9 | Ir(dbfmi) | 9.5% | - | - |

| H2 | FIrpic (15%) | 10.3% | 24.9 | - |

| H2 | Ir(ppy)₃ (10%) | 9.4% | 34.1 | - |

Table 1: Performance of selected OLEDs using carbazole-based host materials. Data sourced from rsc.orgnih.gov.

Beyond their role as hosts, derivatives of 3,6-dibromo-9-octyl-9H-carbazole are used to create materials that function directly as the light-emitting layer in OLEDs. researchgate.net These materials can be designed as single emitters or as part of more complex structures to achieve specific colors and efficiencies. nih.govresearchgate.net

For example, a copolymer of fluorene (B118485) and carbazole, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), synthesized from a derivative of 3,6-dibromo-9H-carbazole, has an optical bandgap of 3.06 eV and is used in OLEDs. ossila.com Another carbazole copolymer, linked at the 2,7 and 3,6 positions, displays a narrow blue emission band at 400 nm. ossila.com New deep-blue emitting molecules have been developed by combining carbazole and thiophene (B33073) rings, demonstrating how chemical synthesis can tune the electroluminescent properties. researchgate.net

Thermally activated delayed fluorescence (TADF) emitters often incorporate a carbazole unit as the electron donor. rsc.orgfrontiersin.org A dicarbazole-triazine compound, 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-3,3′-bicarbazole (CzT), was investigated as a TADF emitter. rsc.org It exhibited a small energy gap between its singlet and triplet states of about 90 meV, enabling the up-conversion of triplet excitons to singlets and thus enhancing fluorescence. rsc.org An OLED using CzT as the emitter achieved a maximum external quantum efficiency (EQE) of 6%. rsc.org Similarly, replacing a standard carbazole donor with 1,3,6,8-tetramethyl-carbazole (tMCz) in a TADF emitter design led to a significant performance boost, with the EQE jumping from 5.3% to 26.0% due to increased steric hindrance and a more twisted molecular structure. frontiersin.org

The table below summarizes the electroluminescent properties of several OLEDs where carbazole derivatives act as the emitting material.

| Emitter Material | Emission Color | Max. EQE (%) | Current Efficiency (cd/A) | CIE Coordinates |

| CzT | - | 6.0% | - | - |

| tMCzPN | - | 26.0% | - | - |

| TPO-AP | Deep Blue | 4.26% | 5.49 | - |

| Imidazole/Carbazole Derivative | Deep Blue | 1.1% | - | (0.16, 0.08) |

Table 2: Electroluminescent properties of OLEDs with carbazole-derivative emitters. Data sourced from researchgate.netnih.govfrontiersin.orgrsc.org.

The inherent electron-rich character and good hole-transporting capabilities of the carbazole moiety make it an excellent building block for hole-transporting materials (HTMs). epstem.netnih.govresearchgate.net In a typical OLED structure, the HTM facilitates the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, a critical function for efficient device operation. epstem.netresearchgate.net

A novel copolymer of fluorene and carbazole, PF8Cz, derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, is widely used as a hole-transport layer (HTL) material in OLEDs due to its suitable electronic properties. ossila.com Researchers have also designed and synthesized sets of novel HTMs by extending the π-conjugation of the carbazole unit. nih.govresearchgate.net For example, a series of carbazole-terminated twin molecules (V1209, V1221, V1225) were developed and showed excellent thermal stability up to 440 °C and hole drift mobilities on the order of 10⁻⁵ cm²/Vs, which is comparable to the widely used HTM spiro-OMeTAD. nih.gov These materials have ionization energies suitable for efficient hole injection. nih.govresearchgate.net The incorporation of carbazole units can reduce the hole injection barrier, facilitating the movement of positive charge carriers. epstem.net

Organic Photovoltaics (OPVs) and Solar Cells

Materials derived from this compound are valuable in the field of organic photovoltaics, including both dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) organic solar cells. chemimpex.comepstem.net The versatility of the carbazole structure allows for its use in different roles within the solar cell architecture. nih.gov Carbazole-based compounds are known for their thermal stability, electron-donating (p-type) characteristics, and high hole-transport capability, which are beneficial for photovoltaic performance. nih.gov

In DSSCs, a sensitizer (B1316253) (dye) is responsible for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). nih.gov Carbazole derivatives are frequently used to construct metal-free organic sensitizers with a Donor-π-Acceptor (D-π-A) architecture. nih.gov In this design, the electron-rich carbazole moiety acts as the electron donor. nih.govresearchgate.net

A study involving the synthesis of a carbazole-based compound, 3,6-di(fluorene-9)-9-octyl-9H-carbazole, investigated its use in DSSCs. epstem.net When used as a sensitizer, the fabricated DSSC showed a power conversion efficiency (PCE) in the range of 0.253% to 5.572%, demonstrating the potential of such materials. epstem.net Another project designed and synthesized a di-carbazole-based dye specifically for use in semi-transparent DSSCs for greenhouse applications. mdpi.com This dye was engineered to absorb blue light while allowing red light, crucial for photosynthesis, to pass through. mdpi.com

Molecular engineering of carbazole-based dyes has been shown to tune their photophysical and electrochemical properties. nih.gov For example, in a series of D-π-A sensitizers, using a bulky carbazole donor led to a red-shifted absorption spectrum. nih.gov The best-performing dye in that series, which used a thiophene π-spacer, achieved a PCE of 3.05% with a short-circuit current density (Jsc) of 6.29 mA cm⁻², an open-circuit voltage (Voc) of 673 mV, and a fill factor (FF) of 0.72. nih.gov

| Sensitizer Type | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |

| Carbazole-Fluorene (IV) | - | 280-630 | - | 0.253 - 5.572 |

| Bis-Carbazole (Thiophene spacer) | 6.29 | 673 | 0.72 | 3.05 |

Table 3: Performance of Dye-Sensitized Solar Cells using carbazole-derivative sensitizers. Data sourced from epstem.netnih.gov.

In BHJ solar cells, an active layer composed of a blend of electron donor and electron acceptor materials is responsible for light absorption and charge separation. Carbazole-based polymers and small molecules, derived from precursors like this compound, often serve as the electron donor (p-type) material in these blends. chemimpex.comnih.gov

The high hole mobility and suitable energy levels of carbazole derivatives facilitate the transport of holes to the anode after exciton (B1674681) dissociation at the donor-acceptor interface. nih.gov The ability to functionalize the carbazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the open-circuit voltage and driving force for charge separation in the solar cell. epstem.net The development of carbazole-based copolymers and small molecules continues to be an active area of research to improve the power conversion efficiency and stability of organic solar cells. ossila.comnih.gov

Applications in Perovskite Solar Cells (PSCs)

Materials derived from 3,6-disubstituted carbazoles are promising candidates for hole transport materials (HTMs) in perovskite solar cells (PSCs). The primary role of an HTM is to efficiently extract and transport holes from the perovskite light-absorbing layer to the electrode while blocking electrons, thereby contributing to high power conversion efficiencies (PCEs).

The design of carbazole-based HTMs often involves creating donor-acceptor (D-A) type structures to fine-tune the material's energy levels for optimal alignment with the perovskite layer. For instance, carbazole derivatives where the 3,6-positions are substituted with diphenylamine (B1679370) groups have been investigated as the donor core. rsc.org Further modification of this core by introducing electron-withdrawing groups can enhance the molecular interaction and hole transport properties. rsc.org

In a study of D-A type carbazole derivatives, a material named KZRD, which incorporates a 3,6-disubstituted carbazole donor, demonstrated a high power conversion efficiency of 20.40%. rsc.org This performance was attributed to the material's smooth surface morphology, high hole mobility, and the ability of its sulfur and carbonyl groups to passivate defects at the perovskite/HTM interface. rsc.org

While specific studies focusing solely on this compound for PSCs are not extensively detailed in the provided research, the performance of related carbazole-based HTMs underscores the potential of this class of materials. For example, a set of novel HTMs based on carbazole units achieved a PCE of nearly 18%, outperforming the widely used spiro-OMeTAD under similar conditions. researchgate.netnih.gov The ionization potentials of these materials were found to be well-aligned with the energy levels of triple-cation perovskites, ensuring efficient hole injection. nih.gov

The table below summarizes the performance of some noteworthy carbazole-based HTMs in PSCs, illustrating the impact of molecular design on device efficiency.

| HTM Designation | Core Structure Components | Power Conversion Efficiency (PCE) | Reference |

| KZRD | 3,6-disubstituted carbazole donor with 3-ethyl rhodanine (B49660) acceptor | 20.40% | rsc.org |

| V1209 | Carbazole-based twin molecule | ~18% | researchgate.netnih.gov |

| TPE-based HTM | Tetraphenylethylene core with 2,7-substituted carbazole periphery | 16.74% | nih.gov |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, finding applications in flexible displays, sensors, and logic circuits. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Materials derived from this compound have been explored for this purpose due to the favorable electronic properties of the carbazole moiety.

Fabrication of Semiconducting Materials for Charge Transport

The synthesis of semiconducting materials for OFETs from this compound typically involves polymerization reactions that extend the conjugation of the carbazole units. The bromine atoms at the 3 and 6 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, to form carbazole-based polymers. The octyl group at the 9-position ensures that these polymers are soluble, allowing for their deposition from solution to form thin films, which is a key advantage for large-area and low-cost manufacturing of electronic devices.

While specific data on polymers derived exclusively from this compound for OFETs is limited in the provided search results, research on related carbazole-based materials provides valuable insights. For instance, copolymers of 3,6-carbazole and other aromatic units have been synthesized and their charge transport properties investigated. The substitution pattern on the carbazole ring, whether it be 2,7- or 3,6-linking, has a significant impact on the resulting polymer's properties and performance in OFETs.

Emerging Applications and Functional Materials

Beyond their use in solar cells and transistors, materials derived from this compound are being explored for a variety of emerging applications, leveraging the unique properties of the carbazole core.

One of the most promising areas is in electrochromic devices (ECDs) . Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Polymers derived from 3,6-disubstituted carbazoles have shown interesting multi-color electrochromic behavior. researchgate.net This is attributed to the "broken" conjugation at the 3,6-positions, which allows for the formation of stable radical cations along the polymer chain, leading to distinct color changes. researchgate.net

For example, copolymers of 3,6-di(2-thienyl)carbazole and thiophene derivatives have been electrochemically deposited to create electrochromic films. nih.gov These films can be integrated into ECDs, often in combination with a cathodically coloring polymer like poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS). nih.gov One such device demonstrated a high transmittance change of 43.4% and rapid switching times of less than 0.6 seconds. nih.gov Another device showed high coloration efficiency and satisfactory optical memory. nih.gov

The table below presents data on the performance of electrochromic devices based on copolymers derived from 3,6-disubstituted carbazoles.

| Anodic Polymer | Cathodic Polymer | Maximum Transmittance Change (ΔT%) | Wavelength (nm) | Switching Time (coloring/bleaching) | Reference |

| P(DTC-co-TF) | PEDOT-PSS | 43.4% | 627 | < 0.6 s | nih.gov |

| P(DTC-co-TF2) | PEDOT-PSS | 41.1% | 627 | - | nih.gov |

| Poly(9H-carbazol-9-ylpyrene) | PEDOT | 23% | 623 | 0.5 s | electrochemsci.org |

| P(DiCP-co-CPDTK) | PEDOT-PSS | 38.2% | 635 | - | mdpi.comnih.gov |

Another emerging application is in the field of organic field-effect transistor memories (OFETMs) . These devices can store data by trapping charges in a specific layer of the transistor. Carbazole-based conjugated polymers have been investigated as charge-trapping layers in OFETMs, opening up possibilities for next-generation data storage technologies that are cost-effective and compatible with flexible substrates.

Furthermore, the inherent fluorescence of many carbazole derivatives makes them suitable for use in organic light-emitting diodes (OLEDs) , particularly as blue light emitters or as host materials for phosphorescent emitters. The synthesis of copolymers containing 3,6-linked carbazole units allows for the tuning of the emission color and efficiency. ossila.com

Spectroscopic Characterization and Advanced Analytical Techniques for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the detailed molecular structure of organic compounds. jchps.comprimescholars.com It operates on the principle of nuclear spin and its interaction with an external magnetic field, providing information about the chemical environment of each nucleus. jchps.comencyclopedia.pub

¹H NMR Analysisrsc.orgnih.gov

Proton (¹H) NMR spectroscopy provides valuable information about the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3,6-disubstituted carbazoles, characteristic signals are observed for the aromatic protons. For instance, in a typical 3,6-disubstituted carbazole (B46965), doublets can be observed for the aromatic protons, with their specific chemical shifts indicating their position on the carbazole ring. mdpi.com The presence of an alkyl group, such as an octyl chain, introduces additional signals in the aliphatic region of the spectrum, which can be identified by their characteristic chemical shifts and multiplicities. epstem.net

For 3,6-dibromo-9-octylcarbazole, the disappearance of the N-H proton signal, which is typically found in unsubstituted carbazole, confirms the successful alkylation at the nitrogen atom. epstem.net Furthermore, the specific pattern of the aromatic signals helps to confirm the 3,6-disubstitution pattern. mdpi.com

Table 1: Representative ¹H NMR Data for Carbazole Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |

| 3,6-dibromo-9H-carbazole | Not Specified | Signals corresponding to aromatic protons are present. researchgate.net |

| 3,6-dibromo-9-octylcarbazole | Not Specified | Signals for the octyl group protons appear in the aliphatic region. epstem.net |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | Not Specified | Doublets at 8.81 and 7.98 ppm, and a doublet of doublets at 7.93 ppm are characteristic of the 3,6-disubstituted carbazole core. The vinyl group protons appear at 7.56, 5.78, and 5.46 ppm. mdpi.com |

¹³C NMR Analysisrsc.orgnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For 3,6-dibromo-9-octyl-9H-carbazole, the ¹³C NMR spectrum would show signals corresponding to the aromatic carbons of the carbazole ring and the aliphatic carbons of the octyl chain. The chemical shifts of the aromatic carbons are influenced by the bromine substituents and the nitrogen atom. The signals for the octyl chain carbons would appear in the upfield region of the spectrum. The presence of the octyl group is further confirmed by the appearance of new signals in the aliphatic region of the ¹³C NMR spectrum. epstem.net

Table 2: Representative ¹³C NMR Data for Carbazole Derivatives

| Compound | Solvent | Chemical Shifts (ppm) |

| 3,6-bis(4-methoxyphenyl)-9H-carbazole | CDCl₃ | 163.34, 160.90, 139.36, 138.15, 132.32, 128.80, 128.71, 125.58, 123.97, 118.79, 115.69, 115.48, 111.01 rsc.org |

| 3,6-bis(4-(tert-butyl)phenyl)-9H-carbazole | CDCl₃ | 142.24, 138.02, 123.52, 123.33, 116.18, 109.98, 34.69, 32.04 rsc.org |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | Not Specified | New signals at 128.8 and 107.5 ppm confirm the presence of the vinyl group. mdpi.com |

Vibrational Spectroscopy (FT-IR) for Functional Group Identificationrsc.orgnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. biomedscidirect.com It measures the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending. vscht.cz

In the FT-IR spectrum of 3,6-dibromo-9-octylcarbazole, the disappearance of the characteristic N-H stretching vibration, typically observed around 3421 cm⁻¹ in unsubstituted carbazole, confirms the substitution at the nitrogen atom. epstem.net The presence of the octyl group is indicated by the appearance of C-H stretching bands in the region of 2850-2960 cm⁻¹. epstem.netlibretexts.org Specifically, aliphatic C-H stretching bands are observed at approximately 2957, 2922, and 2851 cm⁻¹. epstem.net The aromatic C-H stretching vibrations are also present. researchgate.net The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. ijrpr.com

Table 3: Characteristic FT-IR Absorption Bands for Carbazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| N-H Stretch | ~3421 | 9H-carbazole epstem.net |

| Aliphatic C-H Stretch | 2957, 2922, 2851 | 3,6-dibromo-9-octylcarbazole epstem.net |

| Aromatic C-H Stretch | ~3401 | 9H-carbazole-9-carbothioic methacrylic thioanhydride researchgate.net |

| C=C Aromatic Stretch | 1495, 1445 | 9H-carbazole-9-carbothioic methacrylic thioanhydride researchgate.net |

| C-Br Stretch | ~647 | Bromo compounds ijrpr.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)rsc.orgnih.govnih.gov

Electronic spectroscopy, including UV-Visible absorption and photoluminescence, provides insights into the electronic transitions and photophysical properties of molecules. mdpi.com

Analysis of Optical Absorption Characteristicsrsc.orgnih.gov

The UV-Visible absorption spectrum of carbazole derivatives typically shows characteristic absorption bands corresponding to π-π* transitions within the aromatic system. bohrium.com For 3,6-disubstituted carbazoles, the position and intensity of these absorption bands can be influenced by the nature of the substituents. The introduction of an octyl group at the 9-position generally does not significantly alter the main absorption bands of the carbazole core, as its primary role is to enhance solubility. researchgate.net Copolymers derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole have been shown to possess wide band gaps, for example, a copolymer with fluorene (B118485) has an optical bandgap of 3.06 eV. ossila.com

Investigation of Fluorescence Properties and Solvatochromismrsc.orgnih.govnih.gov

Carbazole derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netrsc.org The fluorescence emission of these compounds is sensitive to their molecular structure and environment.

Solvatochromism, the change in the position of absorption or emission bands with the polarity of the solvent, is a phenomenon observed in some carbazole derivatives. rsc.org This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states. For some carbazole derivatives with donor-acceptor structures, a red shift in the emission wavelength is observed with increasing solvent polarity. rsc.orgrsc.org This indicates a more polar excited state and is a hallmark of intramolecular charge transfer (ICT) character. rsc.org For instance, certain A–π–D–π–A carbazole derivatives exhibit emission colors ranging from blue in nonpolar hexane (B92381) to orange-red in polar dimethyl sulfoxide (B87167). rsc.org While this compound itself may not exhibit strong solvatochromism due to the lack of strong donor-acceptor groups, its derivatives can be designed to display this property.

Computational and Theoretical Investigations of 3,6 Dibromo 9 Octyl 9h Carbazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the spatial distribution of electrons and their corresponding energy levels, which fundamentally govern the chemical and physical properties of the compound. For carbazole (B46965) derivatives, DFT is widely employed to calculate key electronic parameters. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO level corresponds to the energy required to remove an electron (ionization potential), indicating its electron-donating capability. The LUMO level relates to the energy released when an electron is added (electron affinity), reflecting its electron-accepting capability. The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (E_g), a critical parameter that determines the molecule's electronic and optical properties.

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO can be influenced by substituents. DFT calculations allow for the precise prediction of these energy levels. For instance, computational studies on related carbazole derivatives provide a framework for understanding the electronic profile of 3,6-Dibromo-9-octyl-9H-carbazole. The derivatization of the carbazole molecule at various positions allows for the tuning of its electrical and optical properties. researchgate.net

While specific DFT data for this compound is not extensively published, analysis of similar structures provides valuable estimates. The table below shows representative calculated HOMO, LUMO, and energy gap values for related carbazole derivatives, illustrating the typical energy ranges for this class of compounds.

| Compound/Derivative Class | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (E_g) (eV) |

| Generic Carbazole Monomers | -5.67 to -6.02 | - | - |

| Substituted Carbazole Derivatives | -5.2 to -5.8 | -1.9 to -2.5 | 2.8 to 3.5 |

Note: These values are illustrative and derived from computational studies on various carbazole derivatives. The exact values for this compound would require specific DFT calculations.

The electronic properties of the carbazole core can be systematically tuned by introducing different substituent groups at the 3, 6, and 9 positions. nih.gov DFT calculations are essential for predicting and rationalizing these substitution effects.

Effect of Bromine Atoms (at C-3 and C-6): The bromine atoms are electron-withdrawing groups due to their high electronegativity. Their presence at the 3 and 6 positions of the carbazole ring is expected to lower the energy levels of both the HOMO and LUMO. This effect is primarily due to the inductive withdrawal of electron density from the aromatic system. The stabilization of the HOMO level makes the molecule more resistant to oxidation compared to unsubstituted carbazole.

Effect of the Octyl Chain (at N-9): The N-9 position of the carbazole ring is a common site for derivatization to improve solubility and influence molecular packing. researchgate.net The introduction of a long alkyl chain, such as an octyl group, primarily serves to enhance solubility in organic solvents, which is a critical requirement for solution-based processing of organic electronic devices. Computationally, the alkyl chain has a mild electron-donating effect, which can slightly raise the HOMO energy level compared to an N-H or N-aryl carbazole. However, its primary influence is steric and morphological rather than electronic. Studies on carbazoles substituted with alkyl chains have shown that these modifications lead to excellent semiconductor properties. researchgate.net

Molecular Dynamics Simulations for Understanding Molecular Packing and Film Morphology

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules. youtube.com MD simulations model the movements and interactions of atoms and molecules over time, providing a detailed picture of how they arrange themselves in the solid state or in thin films. This molecular-level organization is critical as it directly impacts the bulk properties of the material, such as charge carrier mobility in organic field-effect transistors (OFETs).

For carbazole-based materials, MD simulations can predict:

Molecular Packing: How individual molecules orient themselves with respect to their neighbors in a crystal or amorphous solid.

Film Morphology: The large-scale structure of a thin film, including its density, order, and the presence of domains or grain boundaries.

Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., π-π stacking, van der Waals forces) that dictate the packing arrangement.

Although specific MD simulation studies on this compound are not widely reported, research on carbazole-pyranocoumarin conjugates has demonstrated the utility of MD in understanding their structural stability and interactions. espublisher.com The long octyl chain on the nitrogen atom is expected to play a significant role in the film morphology, potentially leading to self-assembly and ordered domains that can facilitate charge transport.

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a statistical or machine-learning model to predict the properties of chemicals based on their molecular structure. researchgate.net The core idea is to find a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property. nih.gov

A typical QSPR study involves:

Dataset Curation: Assembling a set of molecules (in this case, various carbazole derivatives) with known experimental data for a specific property (e.g., solubility, melting point, HOMO-LUMO gap).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: Using statistical methods like multilinear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested on an external set of molecules not used in the model development.

For this compound and its analogs, a QSPR model could be developed to predict properties like their band gap or charge mobility without the need for synthesizing and testing every new compound. This approach can significantly accelerate the discovery of new materials with optimized properties for specific applications. While the development of such predictive models is a powerful tool, specific QSPR studies focused on this precise class of dibromo-octyl-carbazole derivatives are not yet prevalent in the literature. researchgate.net

Structure Performance Relationships in Materials Derived from 3,6 Dibromo 9 Octyl 9h Carbazole

Influence of 3,6-Substituents on Optoelectronic Performance

The bromine atoms at the 3 and 6 positions of the carbazole (B46965) core are key functionalization points. Replacing these atoms with various aryl or arylamino groups allows for precise tuning of the material's electronic properties. nih.gov These modifications are achieved through common chemical reactions like Ullmann amination or Buchwald-Hartwig coupling, starting from the 3,6-dibromo derivative. nih.gov

The nature of the substituent at the 3,6-positions directly influences the extent of π-conjugation and the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov

Conjugation Length : Attaching aromatic groups, such as phenyl rings, at the 3,6-positions effectively extends the π-conjugated system of the carbazole core. rsc.org This extension of conjugation generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net However, the unique electronic structure of carbazole, where the five-membered heterocyclic ring has reduced aromaticity, results in a less pronounced conjugation effect compared to a fully fused aromatic system. rsc.orgresearchgate.net This property is crucial for maintaining a high triplet energy, which is desirable for host materials in blue phosphorescent OLEDs. rsc.orgnih.gov

Intramolecular Charge Transfer (ICT) : The introduction of electron-donating or electron-withdrawing groups at the 3,6-positions creates donor-acceptor (D-A) architectures, which promotes ICT. nih.govresearchgate.net For instance, attaching electron-withdrawing groups to phenyl substituents at the 3,6-positions can induce significant red shifts in absorption and emission spectra due to strong ICT. researchgate.net The strength of this ICT can be modulated by the choice of substituent, allowing for the tailoring of the material's emission color and other photophysical properties. researchgate.netnih.gov

The electronic modifications induced by the 3,6-substituents have profound effects on the performance of the resulting optoelectronic devices.

Emission Wavelength : The emission wavelength is directly correlated with the energy gap of the material. By extending the conjugation or introducing strong ICT character, the emission can be shifted to longer wavelengths (bathochromic shift). researchgate.net This allows for the rational design of emitters spanning the entire visible spectrum, from deep blue to orange-red. nih.govrsc.org For example, attaching formylphenyl groups to a 9-hexyl-carbazole core results in a material with pure blue emission, while nitro-phenyl groups shift the emission to the orange region. researchgate.net

Efficiency : The efficiency of an OLED, often measured by its external quantum efficiency (EQE), is highly dependent on the properties of the emissive layer material. The choice of 3,6-substituents influences charge injection and transport balance, as well as the photoluminescence quantum yield (PLQY). nih.govnih.gov For instance, in a series of carbazole-imidazole derivatives, substituting the carbazole with a t-butyl group was more effective at preventing the ICT process than a methoxy (B1213986) group, leading to a higher PLQY and a deep-blue OLED with a maximum EQE of 4.43%. nih.gov

Device Stability : The chemical stability of the material under electrical stress is critical for the operational lifetime of a device. The substituents can impact bond dissociation energies within the molecule. kaust.edu.sa Studies on carbazole-dibenzofuran host materials have shown that the substitution position significantly affects device stability in blue phosphorescent OLEDs. mdpi.com The structural adaptability provided by 3,6-substitution can lead to materials with improved thermal and morphological stability, contributing to longer device lifetimes. nih.govresearchgate.net

Role of the 9-Octyl Group in Material Processability and Device Performance

While the 3,6-positions are key for tuning electronic properties, the substituent at the 9-position of the carbazole nitrogen atom primarily governs the material's physical properties, such as solubility and film-forming characteristics. nih.gov

The attachment of a long, flexible alkyl chain like the octyl group is a common strategy to enhance the solubility of carbazole-based materials in organic solvents. researchgate.net

Rigid, planar molecules like carbazole derivatives often exhibit strong π-π stacking, which can lead to aggregation and poor solubility. researchgate.net

This enhanced solubility is crucial for fabricating devices using solution-based techniques like spin-coating, which are generally more cost-effective than vacuum deposition methods. researchgate.netrsc.org

The 9-octyl group also plays a critical role in determining how the molecules organize themselves in the solid state, which directly impacts the material's charge transport properties.

The use of flexible side chains is a key strategy to control the molecular packing and order in thin films. nih.govresearchgate.net

By influencing the molecular arrangement, the 9-octyl group affects the degree of overlap between the π-orbitals of adjacent molecules, which is a key factor determining the charge carrier mobility. nih.gov While enhancing solubility, excessively long or branched side chains can sometimes lead to a decrease in charge mobility by distorting the polymer backbone. rsc.org

Correlation between Molecular Design and Specific Device Parameters

The interplay between the substituents at the 3,6-positions and the alkyl group at the 9-position allows for the fine-tuning of device performance metrics such as power conversion efficiency (PCE), luminance, and charge mobility.

Luminance and OLED Efficiency : In OLEDs, the choice of substituents directly impacts the emission color, luminance, and efficiency. By designing host materials with high triplet energies, efficient energy transfer to phosphorescent emitters can be achieved. rsc.orgmdpi.com For example, a non-doped deep-blue OLED using a carbazole-imidazole derivative achieved a maximum luminance of 11,364 cd/m². nih.gov The table below summarizes the performance of OLEDs based on different carbazole derivatives.

| Device Type | Emissive Material/Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color (CIE coordinates) | Reference |

| Deep-Blue OLED | BCzB-PPI | 4.43 | 11,364 | Deep-Blue (0.159, 0.080) | nih.gov |

| Blue PhOLED | 26CzDBF (Host) | >20 (estimated) | >10,000 (at 7V) | Deep-Blue | mdpi.com |

| Blue PhOLED | 46CzDBF (Host) | ~15 (estimated) | ~2,000 (at 7V) | Deep-Blue | mdpi.com |

Power Conversion Efficiency (PCE) in Solar Cells : In organic solar cells, carbazole derivatives are often used as electron-donor materials. The PCE is dependent on factors like light absorption, charge generation, and charge transport. Broader absorption spectra and higher charge mobility generally lead to higher PCE. mdpi.com While a simple carbazole-containing dye showed a low PCE of 0.42% due to a narrow absorption range, more complex derivatives have achieved significantly higher efficiencies. mdpi.com Ternary all-polymer solar cells have reached PCEs as high as 9.0% by incorporating components that extend absorption and improve charge generation. rsc.org The table below shows the performance of solar cells using carbazole-based dyes.

| Device Type | Donor Material | Jsc (mA·cm⁻²) | Voc (V) | FF | PCE (%) | Reference |

| DSSC | Dye 1 (Carbazole-based) | - | - | - | 0.42 | mdpi.com |

| DSSC | Dye 43 (Carbazole-based) | 7.51 | - | - | 4.35 | mdpi.com |

| DSSC | Dye 45 (Carbazole-based) | - | - | - | 2.81 | mdpi.com |

| All-Polymer Solar Cell | Ternary Blend | - | - | >0.7 | 9.0 | rsc.org |

Future Research Directions and Outlook for 3,6 Dibromo 9 Octyl 9h Carbazole Chemistry

Development of Novel Carbazole-Based Polymeric and Dendritic Architectures

The bifunctional nature of 3,6-Dibromo-9-octyl-9H-carbazole makes it an ideal monomer for the synthesis of advanced polymeric and dendritic structures. The bromine substituents are strategically positioned for facile participation in a variety of cross-coupling reactions, enabling the construction of well-defined macromolecules.

Future research will likely focus on creating more intricate polymer backbones. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling and nickel-catalyzed Kumada polymerization have been effectively used to create copolymers. ossila.comepstem.netorgsyn.org A notable example is the synthesis of a fluorene (B118485) and carbazole (B46965) copolymer, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), which is prepared from a 3,6-dibromo-9-alkyl-carbazole derivative. ossila.com Such polymers exhibit wide bandgaps and are utilized as hole-transport layer (HTL) materials in organic light-emitting diodes (OLEDs). ossila.com Research is also directed towards synthesizing alternating copolymers by combining 3,6-linked and 2,7-linked carbazole units to serve as wide band gap energy transfer donors. ossila.com

The exploration of dendritic or hyperbranched architectures represents another promising avenue. These tree-like macromolecules, built from carbazole units, can create unique microenvironments and exhibit distinct photophysical properties. Research into dendritic iron(III) carbazole complexes, for example, has shown that combining photoactive carbazole blocks with magnetoactive metal ions can lead to multifunctional materials with both fluorescence and specific magnetic properties. nih.gov The inclusion of metal ions within dendrimer cores can shield excited states from quenching, enhance light harvesting, and facilitate energy conversion processes. nih.gov

| Polymer/Architecture | Monomers | Polymerization Method | Key Properties | Potential Application |

| Alternating Carbazole Copolymer | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | Suzuki Coupling | Band gap: 3.2 eV; Narrow emission at 400 nm | Energy Transfer Donor |

| PF8Cz | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Coupling | Optical bandgap: 3.06 eV | Hole-Transport Layer (HTL) |

| Carbazole-Fluorene π-System | This compound, fluorene-2-boronic acid | Suzuki-Miyaura Coupling | Linear π-conjugated system | Dye-Sensitized Solar Cells (DSSC) |

| Dendritic Iron(III) Carbazole Complex | [3,6-bis(3′,6′-di-tert-butyl-9′H-carbazol)-9H-carbazol]benzoyloxy-2-hydroxybenzaldehyde derivative, Iron salts | Schiff Base Condensation | Dual fluorescence, Antiferromagnetic interactions | Multifunctional Photo/Magnetic Materials |

Exploration of Advanced Functional Materials Beyond Current Optoelectronic Devices

While carbazole derivatives are mainstays in optoelectronics, future research aims to unlock their potential in other advanced applications. epstem.netmdpi.com The inherent redox activity and tunable electronic properties of the carbazole core make it a compelling candidate for materials in energy storage and catalysis.

A significant area of future development is in high-voltage lithium-ion batteries. mdpi.com Standard poly(N-vinylcarbazole) (PVK) has an oxidation potential that is too low for protecting common high-voltage cathode materials. mdpi.com By introducing electron-withdrawing groups, such as nitrile (-CN) groups, onto the carbazole scaffold (starting from 3,6-dibromocarbazole), it is possible to create monomers for novel polymers with a significantly increased oxidation potential. mdpi.com These new polymers could function as a protective layer that sits (B43327) between the cathode and the current collector, preventing faults from overpotential by interrupting the circuit when a certain voltage is exceeded. mdpi.com Furthermore, these cyanated carbazole polymers can be subjected to thermal or solvothermal carbonization to produce nitrogen-rich carbon materials, which are valuable for catalysis and other energy storage applications. mdpi.com

The ability to incorporate metal ions into dendritic carbazole structures also opens the door to creating magnetoactive materials, where the interaction between the metal centers can lead to interesting magnetic phenomena like spin crossover and antiferromagnetism. nih.gov

Rational Design Principles for Next-Generation Organic Electronic Materials

The rational design of new materials based on the this compound framework is crucial for advancing organic electronics. This involves understanding and predicting how specific structural modifications influence the final properties of the material.

Key design principles include:

Solubility and Processing : The N-alkyl chain, such as the octyl group, is fundamental for ensuring solubility in common organic solvents. epstem.net This is a critical parameter for solution-based processing techniques used in fabricating large-area and flexible electronic devices. The length and branching of the alkyl chain also influence molecular packing in the solid state. nih.gov

Tuning Electronic Properties : The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned. The carbazole unit itself is an excellent hole-transporting moiety. nih.gov Attaching electron-withdrawing or electron-donating groups to the 3,6-positions allows for the systematic modification of the optical band gap and redox potentials. researchgate.netresearchgate.net For example, adding nitro groups to a 3,6-diphenyl-9-hexyl-9H-carbazole core results in a significant red-shift in absorption and emission compared to the unsubstituted version. researchgate.net

| Structural Modification | Effect | Reference |

| N-octyl chain | Increases solubility in organic solvents, influences molecular packing. | epstem.netnih.gov |

| Functionalization at 3,6-positions | Allows for polymerization and introduction of functional groups to tune electronic properties. | ossila.comresearchgate.net |

| Addition of electron-withdrawing groups (e.g., -NO₂, -CHO) | Red-shifts absorption/emission spectra, modifies HOMO/LUMO levels. | researchgate.net |

| Linkage points (3,6- vs 2,7-) | Controls polymer backbone geometry and conjugation length. | ossila.com |

Sustainable Synthetic Methodologies and Scalability Considerations for Industrial Applications

For this compound and its derivatives to see widespread industrial use, the development of sustainable, efficient, and scalable synthetic methods is paramount. Current research often relies on multi-step syntheses that may not be economically or environmentally viable on a large scale.

The typical synthesis involves two key steps: the bromination of the carbazole core and the subsequent N-alkylation to introduce the octyl chain.

Bromination : Carbazole is typically brominated using N-Bromosuccinimide (NBS) in a solvent like DMF to produce 3,6-dibromo-9H-carbazole. mdpi.com

N-Alkylation : The 3,6-dibromo-9H-carbazole is then alkylated with an octyl halide (e.g., 1-iodobutane (B1219991) or octyl bromide). epstem.netchemicalbook.com This reaction is often carried out using a base like sodium hydride in DMF or in a two-phase system with a phase-transfer catalyst. nih.govchemicalbook.com

Future research should focus on optimizing these processes. This includes exploring greener solvents, reducing the number of purification steps (e.g., through one-pot reactions), and investigating more atom-economical reagents. mdpi.com For the subsequent polymerization steps, the choice of catalyst is critical. While palladium catalysts are highly effective for Suzuki couplings, they are expensive. epstem.net Investigating more abundant and less costly alternatives, such as nickel-based catalysts for Kumada-type cross-couplings, is an active area of research. orgsyn.org Developing catalyst systems with high turnover numbers and that can operate under milder conditions will be key to improving the scalability and sustainability of producing carbazole-based materials.

| Reaction Step | Reagents & Conditions | Purpose | Reference |

| Bromination | Carbazole, N-Bromosuccinimide (NBS), DMF | Introduces bromine atoms at 3 and 6 positions. | mdpi.com |

| N-Alkylation | 3,6-Dibromocarbazole, Octyl Halide, Sodium Hydride, DMF | Attaches the solubilizing octyl chain to the nitrogen atom. | epstem.netchemicalbook.com |

| Suzuki-Miyaura Coupling | This compound, Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms C-C bonds for polymerization or functionalization. | epstem.net |

| Kumada Coupling | 3,6-Dibromo-9-alkyl-carbazole, Grignard reagent, Ni catalyst | Forms C-C bonds; an alternative to Pd-catalyzed reactions. | orgsyn.org |

常见问题

What are the standard synthetic routes for 3,6-Dibromo-9-octyl-9H-carbazole, and how can reaction conditions influence regioselectivity?

Methodological Answer:

The synthesis involves two key steps: bromination of the carbazole core followed by N-alkylation.

- Bromination: 9H-carbazole undergoes bromination at the 3,6-positions using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) to avoid over-bromination .

- N-Alkylation: The brominated intermediate reacts with 1-bromooctane in a basic medium (e.g., 50% NaOH) using DMSO as a solvent. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to enhance reaction efficiency .

Regioselectivity Considerations:

- Steric hindrance from the octyl chain directs subsequent reactions (e.g., cross-coupling) to the 3,6-positions.

- Temperature control during bromination prevents dihedral angle distortions in the carbazole core, which could affect optoelectronic properties .

How can structural and electronic properties of this compound be characterized experimentally and computationally?

Methodological Answer:

- X-ray Crystallography: Resolve molecular geometry and packing. The carbazole core is typically planar (mean deviation <0.03 Å), with bromine substituents inducing slight torsional strain. C–Br bond lengths range from 1.88–1.91 Å .

- DFT Calculations: B3LYP/6-311++G(3df,2pd) optimizes geometry and predicts HOMO-LUMO gaps (e.g., ~3.8 eV). NICS (Nucleus-Independent Chemical Shift) values confirm aromaticity retention in the carbazole ring .

- Spectroscopy:

What challenges arise in designing polymers from this compound, and how are they addressed?

Advanced Experimental Design:

- Challenge 1: Steric hindrance from the octyl chain limits polymerization efficiency.

- Challenge 2: Solubility vs. chain-length trade-off.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。